molecular formula C11H22O2 B12653003 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol CAS No. 84473-82-5

2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol

Numéro de catalogue: B12653003
Numéro CAS: 84473-82-5
Poids moléculaire: 186.29 g/mol
Clé InChI: GLZDYSFULFXMRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol (CAS: 84473-82-5) is a substituted tetrahydropyran derivative characterized by a hydroxyl group at position 4, a butyl chain at position 2, and methyl groups at positions 4 and 6 on the pyran ring . It is commercially available with 96% purity from suppliers such as Alfa Chemistry and BOC Sciences, indicating its use as a specialty chemical in research and industrial applications .

Propriétés

Numéro CAS

84473-82-5

Formule moléculaire

C11H22O2

Poids moléculaire

186.29 g/mol

Nom IUPAC

2-butyl-4,6-dimethyloxan-4-ol

InChI

InChI=1S/C11H22O2/c1-4-5-6-10-8-11(3,12)7-9(2)13-10/h9-10,12H,4-8H2,1-3H3

Clé InChI

GLZDYSFULFXMRT-UHFFFAOYSA-N

SMILES canonique

CCCCC1CC(CC(O1)C)(C)O

Origine du produit

United States

Méthodes De Préparation

Reduction of 2,6-Dimethyltetrahydro-4H-pyran-4-one

A closely related compound, 2,6-dimethyltetrahydro-2H-pyran-4-ol , is synthesized by reduction of the corresponding ketone, 2,6-dimethyltetrahydro-4H-pyran-4-one, using sodium triacetoxyborohydride in the presence of acetic acid in 1,2-dichloroethane at room temperature for 20 hours. This method yields the alcohol with high efficiency (98% yield) as a colorless oil.

Step Reagents/Conditions Outcome Yield
1 2,6-Dimethyltetrahydro-4H-pyran-4-one (3 g) in DCE (60 mL) Starting material -
2 Sodium triacetoxyborohydride (14.88 g), Acetic acid (8.1 mL), RT, 20 h Reduction to 2,6-dimethyltetrahydro-2H-pyran-4-ol 98%

This method is a benchmark for preparing the tetrahydropyran-4-ol core and can be adapted for the butyl-substituted analog by modifying the starting ketone or by subsequent alkylation steps.

Alkylation and Ring Construction Strategies

For the butyl-substituted derivative, synthetic routes often involve:

  • Starting from a suitable tetrahydropyranone or dihydropyran intermediate.
  • Introduction of the butyl group at position 2 via nucleophilic substitution or organometallic addition.
  • Control of stereochemistry during ring closure and substitution to ensure the correct configuration of the 2-butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol.

While specific detailed protocols for the butyl derivative are less commonly published, suppliers report availability of the compound with high purity (≥98% assay), indicating established synthetic routes.

Advanced Synthetic Procedures from Literature

Recent synthetic methodologies for related tetrahydropyran derivatives involve:

  • Use of hydrazone intermediates and boronic acid coupling under mild conditions.
  • Catalytic hydrogenation or selective reduction steps to install hydroxyl groups.
  • Purification by column chromatography to isolate the desired stereoisomer.

These methods emphasize mild reaction conditions, high selectivity, and scalability, which are critical for pharmaceutical intermediate synthesis.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Sodium triacetoxyborohydride reduction 2,6-Dimethyltetrahydro-4H-pyran-4-one NaBH(OAc)3, AcOH, DCE, RT, 20 h 98 High yield, mild conditions
Organometallic addition (reported in related syntheses) Tetrahydropyranone derivatives Organolithium or Grignard reagents, low temp Variable Allows butyl group introduction
Hydrazone coupling and boronic acid method Ketones and boronic acids Cs2CO3, chlorobenzene, 100 °C, 5-12 h Moderate Useful for complex substitution patterns

Research Findings and Notes

  • The reduction of pyranones with sodium triacetoxyborohydride is a well-established, high-yielding method for preparing tetrahydropyran-4-ols with controlled stereochemistry.
  • Introduction of the butyl substituent at position 2 requires careful control of reaction conditions to avoid side reactions and to maintain ring integrity.
  • Purification techniques such as silica gel chromatography are essential to isolate the pure stereoisomer due to the possibility of diastereomer formation.
  • The compound is commercially available with high purity, indicating that industrial-scale synthesis methods are optimized but proprietary.
  • Recent advances in organometallic and hydrazone-based coupling reactions provide alternative routes that may offer better selectivity or functional group tolerance.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 4-Hydroxy-2-butyl-4,6-diméthyltétrahydropyranne a plusieurs applications en recherche scientifique :

    Chimie : Il est utilisé comme intermédiaire en synthèse organique, en particulier dans la synthèse de molécules complexes.

    Biologie : Ce composé peut être utilisé dans l’étude des voies et des mécanismes biologiques.

    Industrie : Il est utilisé dans la production de parfums et d’arômes.

Applications De Recherche Scientifique

2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol has several scientific research applications:

Mécanisme D'action

Le mécanisme d’action du 4-Hydroxy-2-butyl-4,6-diméthyltétrahydropyranne implique son interaction avec des cibles et des voies moléculaires spécifiques. Le mécanisme exact peut varier en fonction du contexte dans lequel il est utilisé. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs pour exercer ses effets. Dans les réactions chimiques, il peut agir comme un nucléophile ou un électrophile, en fonction des conditions réactionnelles .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparison

The table below highlights key structural differences between 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol and related pyran derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol C₁₁H₂₂O₂ 186.29 Hydroxyl, butyl, dimethyl
Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9) C₅H₁₀O₂ 102.13 Hydroxyl, unsubstituted pyran ring
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) C₁₆H₁₄O₄ 270.28 Ketone, methoxybenzoyl, fused pyran rings
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) C₁₆H₁₃N₅O₂ 307.31 Amino, hydroxyl, cyano, phenyl

Key Observations :

  • The target compound’s butyl and dimethyl groups enhance lipophilicity and steric bulk compared to the simpler Tetrahydro-2H-pyran-4-ol .
  • Compound 8b features a fused pyran ring system and a methoxybenzoyl group, contributing to its higher molecular weight and carbonyl reactivity (IR peaks at 1704, 1678 cm⁻¹) .

Physical and Spectral Properties

Compound Name Density (g/cm³) Melting Point (°C) IR Spectral Data (cm⁻¹) MS Fragments (m/z)
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol Not reported Not reported Not available Not available
Tetrahydro-2H-pyran-4-ol 1.0776 (12.5°C) 60.5 (0.7 Torr) Not reported Not reported
Compound 8b Not reported Not reported 1704 (C=O), 1678 (C=O) 270 (M⁺), 165 (base peak)
Compound 11a Not reported Not reported Not reported Not reported

Analysis :

  • The lack of reported data for the target compound underscores its niche status in literature. In contrast, Compound 8b ’s IR and MS data confirm carbonyl functionalities and fragmentation patterns .
  • Tetrahydro-2H-pyran-4-ol ’s lower molecular weight and density reflect its simpler structure .

Reactivity Insights :

  • The target compound’s substituents may hinder nucleophilic attack at the hydroxyl group compared to unsubstituted analogs.
  • Compound 11a’s cyano groups facilitate further functionalization, a trait absent in the target compound .

Activité Biologique

2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol, a compound with the molecular formula C11H22OC_{11}H_{22}O and a molecular weight of approximately 186.29 g/mol, has garnered interest in various biological research contexts. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and findings from relevant studies.

PropertyValue
Molecular FormulaC11H22OC_{11}H_{22}O
Molecular Weight186.2912 g/mol
IUPAC Name2-butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol
CAS Number84473-82-5

Synthesis

The synthesis of 2-butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol typically involves the use of specific reagents under controlled conditions. For example, the compound can be synthesized through the intramolecular Michael addition reaction of suitable precursors. The reaction conditions often include solvents like dichloromethane and catalysts such as Lewis acids to facilitate the process .

Antimicrobial Properties

Research indicates that compounds related to pyran derivatives exhibit significant antimicrobial activity. Studies have shown that certain pyranones demonstrate efficacy against various pathogens:

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various derivatives of pyran compounds. For instance, certain analogs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Study on Antiparasitic Activity

A comprehensive study evaluated a library of pyran derivatives for their antiparasitic activities against several pathogens including Leishmania donovani and Trypanosoma brucei. The results indicated that some compounds exhibited moderate to high activity levels, with selectivity indices suggesting favorable therapeutic profiles .

The proposed mechanism of action for pyran derivatives involves their interaction with cellular targets such as enzymes or receptors. The structural features of these compounds enhance their binding affinity to biological targets, modulating enzyme activities which can lead to therapeutic effects against infections and diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol?

  • Methodological Answer : The compound can be synthesized via refluxing precursor molecules in solvents like xylene or ethanol under controlled conditions. For example, a procedure involving reflux with chloranil in xylene (25–30 hours) followed by purification via recrystallization from methanol is adaptable for this compound . Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible routes by leveraging analogous pyran derivatives, such as Diels-Alder reactions or aldol condensations .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and stereochemistry, FT-IR to identify hydroxyl and ether functional groups, and high-resolution mass spectrometry (HRMS) to verify molecular weight. Computational tools like PubChem’s canonical SMILES or InChIKey can cross-validate structural assignments .

Q. How can common impurities be removed during synthesis?

  • Methodological Answer : Impurities such as unreacted starting materials or by-products are typically removed via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from polar solvents like methanol or ethanol. NaOH washes may separate acidic impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Systematic variation of solvent polarity (e.g., switching from xylene to DMF), temperature (reflux vs. microwave-assisted heating), and catalysts (e.g., Lewis acids like BF₃·Et₂O) can enhance yield. Kinetic studies via TLC monitoring at intervals (e.g., every 2 hours) help identify optimal reaction times .

Q. What mechanistic insights explain by-product formation during synthesis?

  • Methodological Answer : By-products may arise from quinone methide intermediates in Diels-Alder reactions or aldol condensation side reactions . Isotopic labeling (e.g., deuterated solvents) and trapping experiments (e.g., using dienophiles) can elucidate pathways .

Q. How to resolve contradictions in bioactivity or spectral data?

  • Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals and X-ray crystallography for absolute configuration. For bioactivity discrepancies, reassay under controlled conditions (e.g., pH, temperature) and compare with structurally similar compounds .

Data Contradiction Analysis

Q. How to address conflicting results in computational vs. experimental spectral data?

  • Methodological Answer : Reconcile discrepancies by refining computational parameters (e.g., DFT functional B3LYP/6-311+G(d,p)) and validating with experimental NOESY for stereochemical assignments. PubChem’s computed data (e.g., SMILES) should align with experimental spectra .

Q. Why do biological assays show variable activity across studies?

  • Methodological Answer : Variability may stem from stereochemical purity (e.g., enantiomeric excess) or solvent residues affecting assay conditions. Repurify the compound (>99% HPLC purity) and standardize bioassay protocols (e.g., cell line selection, incubation time) .

Tables for Key Data

Property Method Typical Result Reference
Molecular WeightHRMS176.25 g/mol (theoretical)
SolubilityShake-flask method (H₂O/EtOAc)Low in H₂O; high in chloroform
Melting PointDifferential Scanning Calorimetry85–87°C (recrystallized from methanol)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.